molecular formula C17H14ClF3N6O B7590750 N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide

Cat. No.: B7590750
M. Wt: 410.8 g/mol
InChI Key: WKPSJHUPILHSRK-LSFURLLWSA-N
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Description

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is a complex organic compound characterized by its unique pyrazole-based structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and industrial processes. Its structure includes a chlorinated phenylpyrazole moiety and a trifluoromethyl-substituted pyrazole, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the 5-chloro-3-methyl-1-phenylpyrazole core. This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Condensation Reaction: The final step involves the condensation of the chlorinated pyrazole derivative with an appropriate amine to form the desired acetamide compound. This step typically requires the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The chlorinated phenyl ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like NH3 or RSH in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces primary or secondary amines.

Scientific Research Applications

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has several notable applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The chlorinated and trifluoromethyl-substituted pyrazole rings enhance its binding affinity and specificity. This interaction can modulate the activity of the target proteins, leading to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide shares structural similarities with other pyrazole derivatives, such as:
    • 5-chloro-3-methyl-1-phenylpyrazole
    • 3-(trifluoromethyl)pyrazole
    • N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]acetamide

Uniqueness

The unique combination of chlorinated and trifluoromethyl-substituted pyrazole rings in this compound confers distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability, reactivity, and specificity in binding to biological targets.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N6O/c1-11-13(16(18)27(24-11)12-5-3-2-4-6-12)9-22-23-15(28)10-26-8-7-14(25-26)17(19,20)21/h2-9H,10H2,1H3,(H,23,28)/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPSJHUPILHSRK-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)CN2C=CC(=N2)C(F)(F)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)CN2C=CC(=N2)C(F)(F)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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